3-Bromo-5-iodo-2-(1-methoxyethyl)pyridine
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Overview
Description
3-Bromo-5-iodo-2-(1-methoxyethyl)pyridine is a halogenated pyridine derivative characterized by the presence of bromine and iodine atoms on the pyridine ring, along with a methoxyethyl group. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodo-2-(1-methoxyethyl)pyridine typically involves halogenation reactions on pyridine derivatives. One common method is the halogenation of 2-(1-methoxyethyl)pyridine using bromine and iodine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions with continuous monitoring of reaction parameters to ensure product purity and yield. Advanced purification techniques such as column chromatography or recrystallization may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-iodo-2-(1-methoxyethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different pyridine derivatives.
Substitution: The halogen atoms on the pyridine ring can be substituted with other functional groups, leading to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Pyridine N-oxides, carboxylic acids, and other oxidized derivatives.
Reduction Products: Dihalogenated pyridines, pyridine derivatives with fewer halogen atoms.
Substitution Products: Aminopyridines, hydroxypyridines, and thiolated pyridines.
Scientific Research Applications
3-Bromo-5-iodo-2-(1-methoxyethyl)pyridine finds applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It may be utilized in the development of pharmaceuticals, particularly in the design of new drugs targeting specific biological pathways.
Industry: Its unique reactivity makes it valuable in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 3-Bromo-5-iodo-2-(1-methoxyethyl)pyridine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
2-Bromo-5-iodopyridine
3-Bromo-2-iodopyridine
2-Bromo-3-iodopyridine
Uniqueness: 3-Bromo-5-iodo-2-(1-methoxyethyl)pyridine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, as well as the methoxyethyl group
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Properties
Molecular Formula |
C8H9BrINO |
---|---|
Molecular Weight |
341.97 g/mol |
IUPAC Name |
3-bromo-5-iodo-2-(1-methoxyethyl)pyridine |
InChI |
InChI=1S/C8H9BrINO/c1-5(12-2)8-7(9)3-6(10)4-11-8/h3-5H,1-2H3 |
InChI Key |
DPRVXTXXJZAUBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=N1)I)Br)OC |
Origin of Product |
United States |
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